

Purification of Citreoviridin from Fungal Cultures: Application Notes and Protocols

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Compound of Interest

Compound Name: Citreoviridin

Cat. No.: B190807

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Introduction

Citreoviridin is a mycotoxin produced by several species of fungi, most notably from the *Penicillium* and *Aspergillus* genera. This neurotoxin has been implicated in "yellow rice disease," which is associated with cardiac beriberi. Due to its potent biological activity, the efficient purification of **citreoviridin** is crucial for toxicological studies, the development of analytical standards, and research into its potential pharmacological applications. These application notes provide detailed protocols for the production, extraction, and purification of **citreoviridin** from fungal cultures.

Fungal Sources and Culture Conditions

Citreoviridin can be produced by various fungal species, with *Penicillium citreonigrum* and *Aspergillus terreus* being among the most well-documented producers. The choice of fungal strain and culture conditions significantly impacts the yield of **citreoviridin**.

Recommended Strains and Media:

- *Penicillium citreonigrum*: Often cultured in Yeast Extract Sucrose (YES) liquid medium for optimal **citreoviridin** production.
- *Aspergillus terreus*: Also known to produce **citreoviridin** and can be grown on various media, including potato dextrose broth.

- *Penicillium charlesii*: Has been identified as a producer of **citreoviridin**.

Table 1: Fungal Strains and Culture Conditions for **Citreoviridin** Production

Fungal Strain	Culture Medium	Incubation Time	Temperature	Reported Yield of Crude Extract	Reference
<i>Penicillium citreonigrum</i>	Yeast Extract Sucrose (YES) Liquid Medium	8 days	25°C	15.3 g from 48 culture flasks (500 mL each)	
<i>Penicillium citreonigrum</i>	YES Agar	7 days (peak production)	25°C	110.3 ± 11.7 ng/sample	
<i>Penicillium aurantiogriseum</i>	Not specified	Not specified	Not specified	20-45 ppb	

Experimental Protocols

I. Fungal Culture and Toxin Production

This protocol is based on the methodology described by da Rocha et al. (2015) for *Penicillium citreonigrum*.

Materials:

- *Penicillium citreonigrum* culture
- Yeast Extract Sucrose (YES) liquid medium (20 g/L yeast extract, 150 g/L sucrose)
- Erlenmeyer flasks (e.g., 1 L flasks containing 500 mL of medium)
- Incubator

Procedure:

- Inoculate the YES liquid medium with a fresh culture of *Penicillium citreonigrum*.
- Incubate the flasks at 25°C for 8 days under static conditions. Optimal toxin production has been observed to peak around this time.

II. Extraction of Citreoviridin

Materials:

- Fungal culture broth and mycelium
- Chloroform
- Anhydrous sodium sulfate
- Filter paper
- Beakers
- Sonicator or shaker
- Rotary evaporator

Procedure:

- Separate the mycelium from the liquid culture broth by filtration through filter paper.
- Extraction from Liquid Medium:
 - Transfer the filtrate (liquid medium) to a separatory funnel.
 - Extract the liquid medium twice with chloroform (e.g., for 500 mL of medium, use two portions of 20 mL of chloroform).
 - Combine the chloroform extracts.
- Extraction from Mycelium:
 - Transfer the filtered mycelium to a beaker.

- Add enough chloroform to cover the mycelium.
- Agitate or sonicate the mixture for 20 minutes to ensure efficient extraction.
- Filter the chloroform extract.
- Combine the chloroform extracts from both the liquid medium and the mycelium.
- Dry the combined extract over anhydrous sodium sulfate.
- Concentrate the dried extract to dryness using a rotary evaporator to obtain the crude **citreoviridin** extract.

III. Purification of Citreoviridin

This method provides high-purity **citreoviridin** and is based on the protocol by da Rocha et al. (2015).

Materials and Equipment:

- Crude **citreoviridin** extract
- Methanol (HPLC grade)
- Water (HPLC grade)
- Acetic acid
- Semi-preparative HPLC system with a PDA detector
- C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm)

Procedure:

- Dissolve the crude extract in the mobile phase.
- Set up the HPLC system with the following parameters:
 - Mobile Phase: Methanol:water with 1% acetic acid (65:35, v/v)

- Flow Rate: Dependent on column size, typically in the range of 3-5 mL/min for a 10 mm ID column.
- Detection Wavelength: 385 nm
- Inject the dissolved crude extract onto the semi-preparative column.
- Collect the fraction corresponding to the **citreoviridin** peak.
- Concentrate the collected fraction using a rotary evaporator to obtain purified **citreoviridin**.

Table 2: Quantitative Data for HPLC Purification of **Citreoviridin** from *P. citreonigrum*

Parameter	Value	Reference
Total Crude Extract from 48 Flasks	15.3 g	
Estimated Citreoviridin in Crude Extract	5.54 g	
Percentage of Citreoviridin in Mycelium	74.3%	
Yield of Purified Citreoviridin from Crude Extract	27.1%	
Purified Citreoviridin Obtained	3.25 g	

This is a classic method for the purification of mycotoxins.

Materials and Equipment:

- Crude **citreoviridin** extract
- Silica gel (for column chromatography)
- Glass chromatography column

- Solvents for mobile phase (e.g., a gradient of ethyl acetate in hexanes or chloroform in methanol)
- Collection tubes

Procedure:

- Prepare a silica gel slurry in the initial, least polar solvent of your mobile phase system.
- Pack the chromatography column with the silica gel slurry.
- Load the crude **citreoviridin** extract (dissolved in a minimal amount of a non-polar solvent or adsorbed onto a small amount of silica gel) onto the top of the column.
- Elute the column with a solvent gradient of increasing polarity. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.
- Collect fractions and monitor the presence of **citreoviridin** in each fraction using Thin Layer Chromatography (TLC).
- Combine the fractions containing pure **citreoviridin** and evaporate the solvent.

TLC is a quick and effective method for monitoring the purification process and assessing the purity of fractions.

Materials and Equipment:

- TLC
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